Product packaging for Ethyl 3-amino-4-propoxybenzoate(Cat. No.:CAS No. 342044-71-7)

Ethyl 3-amino-4-propoxybenzoate

Cat. No.: B3130300
CAS No.: 342044-71-7
M. Wt: 223.27 g/mol
InChI Key: RTSQWHOFAMQSAF-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-propoxybenzoate is a significant benzoate ester intermediate and a process-related impurity identified in the synthesis of Proparacaine Hydrochloride, an ester-type local anesthetic extensively used in ophthalmic procedures . This compound serves as a critical analytical reference standard in pharmaceutical research and development, particularly for quality control and method validation during the production of Proparacaine Hydrochloride . Researchers utilize this chemical in the identification, synthesis, and structural confirmation of impurities to ensure the safety and purity of the active pharmaceutical ingredient (API) . Its primary research value lies in supporting analytical method development (AMV) and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) and commercial pharmaceutical manufacturing . This product is intended for research purposes only and is not for diagnostic or therapeutic use. It is strictly not for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17NO3 B3130300 Ethyl 3-amino-4-propoxybenzoate CAS No. 342044-71-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-amino-4-propoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-3-7-16-11-6-5-9(8-10(11)13)12(14)15-4-2/h5-6,8H,3-4,7,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTSQWHOFAMQSAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(=O)OCC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001304920
Record name Ethyl 3-amino-4-propoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001304920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342044-71-7
Record name Ethyl 3-amino-4-propoxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=342044-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-amino-4-propoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001304920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of Ethyl 3 Amino 4 Propoxybenzoate

Established Synthetic Routes to Ethyl 3-amino-4-propoxybenzoate

Precursor Synthesis Strategies, including 3-Amino-4-propoxybenzoic Acid

The synthesis of the key precursor, 3-amino-4-propoxybenzoic acid, is a critical step in the production of this compound. pharmaffiliates.comsimsonpharma.comsimsonpharma.com A common route involves the reduction of a nitro group to an amine. chemicalbook.com

One established method starts with 4-Propoxy-3-nitrobenzoic acid. chemicalbook.com The synthesis proceeds by the reduction of the nitro group using a catalyst such as 10% Palladium on carbon (Pd/C) in a solvent like ethanol (B145695), under a hydrogen atmosphere. chemicalbook.com The catalyst is then removed by filtration. chemicalbook.com

Another approach involves the nitration of a p-halobenzoic acid or its ester, followed by reaction with an alkali metal hydroxide (B78521) to replace the halogen with a hydroxyl group, yielding a 3-nitro-4-hydroxybenzoic acid. google.com This intermediate is then subjected to a reduction reaction to produce 3-amino-4-hydroxybenzoic acid. google.comgoogle.com The propoxy group can be introduced at various stages, for instance, by reacting 3-nitro-4-chlorobenzoic acid with sodium hydroxide to yield 3-nitro-4-hydroxybenzoic acid, which is then processed further. google.com

Esterification and Amination Protocols for Benzoate (B1203000) Esters

Esterification of the carboxylic acid group of 3-amino-4-propoxybenzoic acid to form the ethyl ester is a standard procedure. This can be achieved by reacting the acid with ethanol in the presence of a catalyst. In some cases, a reducing agent like stannous chloride in ethanol can simultaneously reduce a nitro group and esterify the carboxylic acid. nih.gov

Amination protocols for benzoate esters are also relevant in the synthesis of related compounds. For instance, the synthesis of various substituted 2-aminobenzothiazoles can be achieved from N-arylthioureas using catalysts like RuCl3 or Ni(II). nih.gov While not directly the synthesis of this compound, these methods highlight advanced strategies for forming amino-substituted aromatic compounds.

Investigation of Process-Related Impurities and Byproducts in Related Syntheses

Identification of Related Benzoate Esters as Impurities

During the synthesis of proparacaine (B1679620) hydrochloride, a related local anesthetic, several process-related impurities have been identified, including this compound itself (Imp-B). researchgate.netnih.gov This indicates that under certain reaction conditions, the ethyl ester can be formed as a byproduct. Other identified impurities that are structurally related benzoate esters include:

  • 3-amino-4-propoxybenzoic acid (Imp-A) researchgate.netnih.gov
  • 2-(ethylamino)this compound hydrochloride (Imp-C) researchgate.netnih.gov
  • 2-(diethylamino)ethyl 3-nitro-4-propoxybenzoate hydrochloride (Imp-F) researchgate.netnih.gov
  • 3-nitro-4-propoxybenzoic acid (Imp-G) researchgate.netnih.gov
  • The presence of these impurities highlights the complexity of the reaction and the potential for side reactions. The formation of these impurities can be influenced by factors such as reaction temperature, time, and the purity of starting materials.

    Synthetic Approaches for Analogous Impurity Standards

    To ensure the quality control of pharmaceutical products, it is essential to synthesize and characterize potential impurities as reference standards. researchgate.netnih.gov The synthesis of these impurity standards often involves modifications of the main synthetic route. For example, to synthesize Impurity-C, 2-(ethylamino)this compound hydrochloride, one might start with 3-amino-4-propoxybenzoic acid and react it with 2-(ethylamino)ethanol. Similarly, the nitro-containing impurities can be synthesized from the corresponding nitro-substituted precursors. researchgate.netnih.gov

    Advanced Synthetic Strategies for Amino-Substituted Benzoate Analogs

    The development of advanced synthetic strategies allows for the efficient production of a wide range of amino-substituted benzoate analogs, which are valuable in medicinal chemistry and materials science. nih.gov

    One modern approach involves microwave-assisted synthesis. For example, the synthesis of Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate was achieved by irradiating a mixture of Ethyl 4-(2-hydroxyethylamino)-3-nitro-benzoate, ammonium (B1175870) formate, and palladium on carbon in ethanol under microwave conditions. nih.gov This method offers advantages such as reduced reaction times and potentially higher yields.

    Another strategy is the use of tandem reactions, where multiple transformations occur in a single pot. A short and effective synthesis of ethyl 3-(3-aminophenyl)propanoate (B2654546) was developed using a tandem Knoevenagel condensation/alkylidene reduction of 3-nitrobenzaldehyde (B41214) with Meldrum's acid, followed by reduction of the nitro group and simultaneous esterification of the carboxylic acid using stannous chloride in ethanol. nih.gov

    Furthermore, various catalytic systems are being explored for the synthesis of amino-substituted aromatics. For instance, the synthesis of 2-aminobenzothiazoles can be achieved through Ru(III)-catalyzed intramolecular oxidative coupling of N-arylthioureas. nih.gov These advanced methods provide efficient and versatile routes to a diverse range of amino-substituted benzoate analogs.

    Exploration of Diverse Alkoxy and Amino Substitutions

    The core structure of this compound is amenable to significant chemical diversification by modifying the alkoxy group at the C4 position and the amino group at the C3 position. Researchers have explored these modifications to create a library of analogs with varied electronic and steric properties.

    The propoxy group can be replaced with other alkoxy moieties, such as a methoxy (B1213986) group, to fine-tune the molecule's lipophilicity and interactions with biological targets. For instance, 3-amino-4-methoxybenzanilide (B94723) has been synthesized, demonstrating the viability of shorter alkoxy chains at the C4 position. google.com Similarly, the primary amino group at C3 can be substituted, or the substitution pattern on the ring can be altered. For example, the synthesis of Ethyl 3-nitro-4-(propyl-amino)benzoate introduces a secondary amine at the C4 position prior to the reduction of the nitro group at C3, leading to a different substitution pattern on the final aniline (B41778) product. nih.gov

    Furthermore, the ethyl ester itself can be transformed. A prominent example is the synthesis of Proparacaine (2-(diethylamino)this compound), a topical anesthetic. drugfuture.comnih.gov In this derivative, the ethyl group of the ester is replaced by a 2-(diethylamino)ethyl chain, a modification achieved through transesterification, which significantly alters the compound's pharmacological profile.

    The following table summarizes some of the reported analogs based on the aminobenzoate scaffold, highlighting the chemical diversity that can be achieved.

    Compound NameRing Position 3Ring Position 4Ester Group
    This compound AminoPropoxyEthyl
    3-Amino-4-methoxybenzanilideAminoMethoxyN-Phenylamide
    Ethyl 3-amino-4-(propylamino)benzoateAminoPropylaminoEthyl
    ProparacaineAminoPropoxy2-(Diethylamino)ethyl
    Synthesized from its nitro precursor.

    Integration into Complex Molecular Architectures (e.g., azapeptidomimetics, conjugated systems)

    The functional groups of this compound make it a valuable building block for the construction of larger, more complex molecular frameworks, including azapeptidomimetics and conjugated systems.

    Azapeptidomimetics and Peptide-like Structures: Aminobenzoic acids are considered non-canonical amino acids. Their rigid aromatic backbone offers a unique scaffold for designing peptidomimetics, which are compounds that mimic the structure and function of natural peptides. Recent advanced studies using cryo-electron microscopy have explored the incorporation of aminobenzoic acid derivatives into nascent peptide chains within the ribosome's peptidyl transferase center (PTC). acs.org These studies reveal that while the rigid conformation of the aromatic ring can sterically hinder the "induced fit" mechanism normally required for rapid peptide bond formation, their integration is nonetheless possible. acs.org This research provides a mechanistic basis for how aminobenzoate monomers can be used to create novel peptide-like molecules and macrocycles, opening avenues for developing new therapeutic agents with constrained and predictable conformations. acs.org The ability to incorporate such structures into peptide chains demonstrates their potential as components in the design of azapeptidomimetics, where specific residues are replaced to enhance stability or activity.

    Conjugated Systems: The aminobenzoate core is an inherent chromophore, a molecule that absorbs light in the ultraviolet-visible spectrum. This property makes it an excellent candidate for integration into larger conjugated systems, which are molecules with alternating single and multiple bonds that often exhibit interesting electronic and optical properties. For example, related aminobenzoic acid derivatives are key intermediates in the synthesis of azo and thioxine dyes. google.com

    The primary amino group can be readily converted into other functional groups that extend conjugation. For instance, it can react with aldehydes to form Schiff bases (imines), creating a conjugated bridge between the aminobenzoate ring and another aromatic system. mdpi.comnih.gov This strategy has been used with 4-aminobenzoic acid (PABA) to synthesize compounds with potential antimicrobial and antifungal activities. mdpi.comnih.gov The resulting extended π-systems are responsible for the color and electronic properties of these larger molecules, making them suitable for applications in materials science, such as in the development of dyes, pigments, and organic electronic materials.

    Spectroscopic and Structural Elucidation of Ethyl 3 Amino 4 Propoxybenzoate

    Advanced Spectroscopic Characterization Techniques

    Advanced spectroscopic methods are indispensable for confirming the molecular structure, identifying functional groups, and understanding the electronic environment of a compound.

    Nuclear Magnetic Resonance (NMR) Spectroscopy, including ¹H, ¹³C, ¹⁵N CP/MAS, and 2D NMR experiments (COSY, HSQC, HMBC)

    Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent atoms.

    ¹H and ¹³C NMR: The ¹H NMR spectrum of Ethyl 3-amino-4-propoxybenzoate is expected to show distinct signals for the aromatic protons and the aliphatic protons of the ethyl and propoxy groups. The aromatic region would likely feature three protons with splitting patterns determined by their positions on the benzene (B151609) ring. The ethyl group would present as a characteristic quartet and triplet, while the propoxy group would show a triplet for the terminal methyl group and two multiplets for the methylene (B1212753) groups.

    Similarly, the ¹³C NMR spectrum would reveal signals for each unique carbon atom. The carbonyl carbon of the ester would appear significantly downfield. Aromatic carbons would resonate in the typical range, with their specific shifts influenced by the amino and propoxy substituents. Data from related compounds like Ethyl 3-aminobenzoate (B8586502) and Ethyl 3-amino-4-hydroxybenzoate can be used to estimate these chemical shifts. chemicalbook.comcymitquimica.comchemicalbook.com

    Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

    Position/GroupPredicted ¹H Shift (ppm)Predicted MultiplicityPredicted ¹³C Shift (ppm)
    Aromatic H~6.8 - 7.5m~110 - 150
    NH₂~4.0 - 5.0 (broad s)s
    -OCH₂CH₂CH₃ (propoxy α-CH₂)~3.9 - 4.1t
    -OCH₂CH₃ (ethyl α-CH₂)~4.2 - 4.4q~60
    -OCH₂CH₂CH₃ (propoxy β-CH₂)~1.7 - 1.9sextet~22
    -OCH₂CH₃ (ethyl β-CH₃)~1.2 - 1.4t~14
    -OCH₂CH₂CH₃ (propoxy γ-CH₃)~0.9 - 1.1t~10
    C=O (Ester)--~166

    ¹⁵N CP/MAS NMR: Solid-state ¹⁵N Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR can provide valuable information about the nitrogen environment in the crystalline state. For this compound, a signal corresponding to the primary amine (-NH₂) would be expected. The chemical shift would be indicative of the local electronic environment and its involvement in hydrogen bonding within the crystal lattice. ruc.dk

    2D NMR Experiments (COSY, HSQC, HMBC): Two-dimensional NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity of the molecular framework.

    COSY (Correlation Spectroscopy) would show correlations between adjacent protons, confirming the coupling networks within the ethyl and propoxy chains, as well as between neighboring aromatic protons. sdsu.eduyoutube.com

    HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears a proton. columbia.eduresearchgate.net

    HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons (like the ester carbonyl and the substituted aromatic carbons) by observing their correlations with nearby protons. For instance, the protons of the ethyl group would show a correlation to the ester carbonyl carbon. columbia.eduresearchgate.net

    Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

    Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule.

    The IR spectrum of this compound would display characteristic absorption bands. Key expected vibrations include:

    N-H stretching: Symmetric and asymmetric stretches for the primary amine group, typically appearing in the 3300-3500 cm⁻¹ region.

    C-H stretching: Aromatic and aliphatic C-H stretches just above and below 3000 cm⁻¹, respectively.

    C=O stretching: A strong absorption band for the ester carbonyl group, expected around 1700-1720 cm⁻¹.

    C-O stretching: Bands corresponding to the ether linkage of the propoxy group and the ester C-O bond, typically in the 1000-1300 cm⁻¹ region.

    Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ range.

    Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system. Data from related structures like Ethyl 3-aminobenzoate confirms the expected regions for these functional groups. chemicalbook.comnist.gov

    Table 2: Expected IR Absorption Bands for this compound

    Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
    Amine (N-H)Symmetric & Asymmetric Stretch3300 - 3500
    Aromatic (C-H)Stretch3000 - 3100
    Aliphatic (C-H)Stretch2850 - 2980
    Ester (C=O)Stretch1700 - 1720
    Aromatic (C=C)Stretch1450 - 1600
    Ether & Ester (C-O)Stretch1000 - 1300

    High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation and Isomer Differentiation

    HRMS is a critical technique for determining the elemental composition of a molecule with high accuracy, thereby confirming its molecular formula. For this compound (C₁₂H₁₇NO₃), HRMS would provide a precise mass measurement that distinguishes it from other compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum would also offer structural information, showing characteristic losses of the ethyl and propoxy groups. This technique is invaluable for differentiating between isomers, as they would exhibit identical exact masses but potentially different fragmentation patterns. The mass spectrum of the related compound 2-(diethylamino)this compound provides a reference for the expected fragmentation of a propoxybenzoate structure. nist.gov

    Crystallographic Analysis of this compound and its Congeners

    Crystallographic analysis provides definitive proof of a molecule's three-dimensional structure and reveals how molecules are arranged in the solid state.

    Single Crystal X-ray Diffraction Studies

    While a specific crystal structure for this compound is not publicly available, analysis of its congeners, such as Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate, allows for a detailed prediction of its crystallographic properties. researchgate.net A single crystal X-ray diffraction study would determine its crystal system, space group, and unit cell dimensions. This analysis would precisely define all bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular connectivity and conformation in the solid state.

    Analysis of Intramolecular and Intermolecular Hydrogen Bonding Networks

    The presence of both hydrogen bond donors (the -NH₂ group) and acceptors (the carbonyl oxygen and the propoxy oxygen) suggests that this compound will form significant hydrogen bonding networks in its crystalline form.

    Intramolecular Hydrogen Bonding: It is possible for an intramolecular hydrogen bond to form between the amino group and the adjacent propoxy oxygen, creating a stable six-membered ring motif. Such interactions are known to influence molecular conformation and stability. ruc.dkresearchgate.net

    Computational Chemistry and Theoretical Investigations of Ethyl 3 Amino 4 Propoxybenzoate

    Quantum Chemical Calculations for Electronic Structure and Reactivity

    Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule in the absence of environmental effects. These methods solve approximations of the Schrödinger equation to determine electronic structure and energy.

    Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. jmaterenvironsci.com It is particularly effective for optimizing molecular geometries and predicting a variety of chemical properties. mdpi.comresearchgate.net

    For Ethyl 3-amino-4-propoxybenzoate, a DFT calculation would begin with a geometry optimization. This iterative process adjusts the positions of the atoms to find the lowest energy conformation, representing the molecule's most stable structure. Common functionals, such as B3LYP, are often paired with basis sets like 6-31G or cc-pVTZ to achieve a balance of accuracy and computational cost. nih.govnih.gov

    The optimization yields key geometric parameters, including bond lengths, bond angles, and dihedral angles. These values can confirm the planarity of the benzene (B151609) ring and predict the orientation of the flexible ethyl ester and propoxy side chains.

    Beyond geometry, DFT calculations provide crucial electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and stability. researchgate.net A smaller gap suggests the molecule is more easily excitable and potentially more reactive. Natural Bond Orbital (NBO) analysis can also be performed to understand charge distribution and intramolecular interactions. jmaterenvironsci.com

    Illustrative DFT-Calculated Geometrical Parameters for this compound This table presents hypothetical data for illustrative purposes, based on typical results from DFT calculations.

    ParameterAtoms InvolvedCalculated Value
    Bond Length C1-C2 (aromatic)~1.39 Å
    C(ring)-N(amino)~1.38 Å
    C(ring)-O(propoxy)~1.37 Å
    C(ring)-C(ester)~1.50 Å
    C=O (ester)~1.21 Å
    Bond Angle C1-C2-C3 (aromatic)~120.0°
    C(ring)-N-H~112.0°
    C(ring)-O-C(propoxy)~118.0°
    Dihedral Angle C-C-C=O (ester)~0° or ~180°

    Ab initio and semi-empirical methods provide alternative frameworks for studying electronic properties.

    Ab Initio Methods: Translating to "from the beginning," these methods compute solutions to the Schrödinger equation based only on fundamental physical constants, without using experimental data for parametrization. wikipedia.orgtaylorandfrancis.com The Hartree-Fock (HF) method is the simplest type of ab initio calculation. nih.govderpharmachemica.com While highly accurate when advanced techniques are used (post-Hartree-Fock methods), ab initio calculations are computationally very demanding, which often limits their application to smaller molecules. libretexts.org

    Semi-Empirical Methods: These methods offer a computationally less expensive alternative by incorporating some experimental parameters to simplify the calculations. libretexts.orgscribd.com This approach allows for the study of larger molecular systems. scribd.com While generally faster, their reliance on parametrization means their accuracy can be variable, especially for molecules with unusual electronic structures not well-represented in the data used to create the method. libretexts.org For a molecule like this compound, these methods can provide a rapid assessment of electronic properties, which can be refined by more rigorous DFT or ab initio calculations.

    Computational chemistry is an invaluable tool for predicting spectroscopic data, which aids in the structural elucidation of newly synthesized compounds. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a prominent example.

    The standard and most reliable method for this is the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT (GIAO-DFT). nih.govrsc.org The computational process involves first optimizing the molecule's geometry at a suitable level of theory (e.g., B3LYP/6-311+G(d,p)). nih.gov Following this, a single-point GIAO calculation is performed on the optimized structure to compute the isotropic magnetic shielding tensors for each nucleus.

    These absolute shielding values are then converted into the familiar chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, usually Tetramethylsilane (TMS). The accuracy of the prediction depends heavily on the choice of the DFT functional and basis set. nih.gov Comparing the calculated ¹H and ¹³C NMR spectra with experimental data can confirm the molecular structure and help assign specific peaks to the correct atoms.

    Illustrative Predicted NMR Chemical Shifts for this compound This table presents hypothetical data for illustrative purposes to show a comparison between theoretical predictions and potential experimental values.

    Atom/GroupPredicted ¹³C Shift (ppm)Hypothetical Exp. ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Hypothetical Exp. ¹H Shift (ppm)
    Aromatic C-NH₂~135134.8--
    Aromatic C-O~150149.5--
    Ester C=O~166166.2--
    Propoxy -OCH₂-~7069.8~4.04.01
    Ester -OCH₂-~6060.3~4.34.28
    Amino -NH₂--~4.54.55

    Molecular Modeling and Dynamics Simulations

    While quantum mechanics excels at describing the electronic properties of a single, static molecule, molecular modeling and dynamics simulations are used to explore the physical movements, conformational flexibility, and intermolecular interactions of molecules over time.

    This compound has several rotatable bonds, specifically in the ethyl ester and propoxy side chains. This flexibility means the molecule can exist in multiple spatial arrangements, or conformations. Molecular Dynamics (MD) simulations are the primary tool for exploring this conformational landscape. acs.org

    In an MD simulation, the molecule is treated using a classical mechanics model, where atoms are spheres and bonds are springs, governed by a set of parameters known as a force field. k-state.educore.ac.uk The simulation evolves the system over time, allowing the molecule to twist and turn, exploring different conformations. By analyzing the trajectory of the simulation, researchers can identify the most frequently occurring (and thus most stable) conformations and map the energy barriers for transitioning between them. mdpi.com For benzoate (B1203000) esters, a key area of interest is the orientation of the ester group relative to the plane of the aromatic ring, as this can significantly influence the molecule's properties. acs.org

    Molecular dynamics simulations are also essential for understanding how a solute molecule interacts with its environment, such as a solvent or other molecules. nih.goviaanalysis.com To study this compound in solution, a simulation box would be constructed containing one or more molecules of the compound surrounded by a large number of solvent molecules (e.g., water or an organic solvent).

    The simulation reveals how solvent molecules arrange themselves around the solute and quantifies specific intermolecular interactions. dovepress.com For this particular molecule, key interactions would include:

    Hydrogen Bonding: The amino group (-NH₂) can act as a hydrogen bond donor, while the oxygen atoms of the ester and ether groups can act as acceptors. MD simulations can calculate the number and lifetime of these hydrogen bonds.

    Hydrophobic Interactions: The aromatic ring and the alkyl portions of the side chains are nonpolar and will interact favorably with nonpolar solvents or aggregate in aqueous solutions to minimize contact with water. nih.gov

    Techniques like calculating the Radial Distribution Function (RDF) from the simulation trajectory can provide quantitative insight into the structure of the solvent around different parts of the molecule, revealing the strength and nature of these crucial intermolecular forces. iaanalysis.com

    Mechanistic Studies of Chemical Transformations and Protonation

    Computational chemistry offers powerful tools to unravel the intricate details of chemical reactions and molecular interactions. For a molecule like this compound, these methods can provide a particle-level understanding of its reactivity and behavior in different chemical environments.

    Elucidation of Reaction Pathways and Intermediate Formation

    The study of reaction mechanisms through computational methods involves mapping the potential energy surface of a reaction. This allows for the identification of transition states and intermediate structures, providing a complete picture of the reaction pathway. For instance, in the synthesis of derivatives of aminobenzoic acids, computational approaches such as Density Functional Theory (DFT) can be employed to model the reaction steps. These calculations can help in understanding the formation of various heterocyclic compounds, which are of significant pharmacological interest.

    By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. This information is crucial for optimizing reaction conditions and for the rational design of new synthetic routes.

    Investigation of Protonation Equilibria and Site Preference

    The presence of multiple basic sites in this compound—namely the amino group and the oxygen atoms of the propoxy and ester groups—makes the study of its protonation equilibria particularly interesting. Computational methods can predict the most likely site of protonation by calculating the proton affinity of each basic site.

    The relative energies of the different protonated forms (conjugate acids) can be calculated to determine the most stable species in a given solvent. This is often accomplished using a combination of quantum mechanical calculations for the isolated molecule and solvation models to account for the effect of the solvent. Understanding the preferred protonation site is critical as it can significantly influence the molecule's reactivity, solubility, and biological activity.

    Theoretical Characterization of Hydrogen Bonding and Non-Covalent Interactions

    Non-covalent interactions, particularly hydrogen bonds, play a pivotal role in determining the structure and properties of molecular solids and biological systems.

    Theoretical methods provide detailed insights into the nature and strength of these interactions. In the crystal structures of related amino benzoate derivatives, molecules are often linked by a network of intermolecular hydrogen bonds. nih.gov For example, in a related compound, O—H···N and N—H···O intermolecular hydrogen bonds create a three-dimensional network. nih.gov

    Computational tools like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are instrumental in characterizing these interactions. QTAIM analysis can identify the bond critical points associated with hydrogen bonds and quantify their strength based on the electron density at these points. NBO analysis, on the other hand, provides information about the donor-acceptor interactions that constitute the hydrogen bond.

    The following table illustrates the kind of data that can be obtained from computational studies on hydrogen bonding, based on general principles and findings for similar molecules.

    Interaction TypeDonorAcceptorTypical Calculated Bond Distance (Å)Typical Calculated Bond Energy (kcal/mol)
    Intermolecular H-BondN-H (amino)O=C (ester)1.8 - 2.23 - 7
    Intermolecular H-BondC-H (aromatic)O (propoxy)2.2 - 2.61 - 3
    π-π StackingBenzene RingBenzene Ring3.4 - 3.81 - 3

    Note: The data in this table is illustrative and represents typical values for the types of interactions described. Specific values for this compound would require dedicated computational studies.

    Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

    Design Principles for Modulating Molecular Interactions within the Benzoate (B1203000) Ester Framework

    The design of benzoate ester derivatives like Ethyl 3-amino-4-propoxybenzoate is a strategic process aimed at optimizing molecular interactions with biological targets. The benzoate ester framework serves as a versatile scaffold, and its interactions can be finely tuned by altering its constituent parts.

    Key design principles include:

    Lipophilicity and Solubility Balance: The ester group, in this case, the ethyl ester, and the propoxy group contribute to the molecule's lipophilicity. The selection of the alkoxy substituents (propyl, hexyl, phenyl) can modulate the lipophilicity of the compound. This is a critical factor as it influences the compound's ability to cross biological membranes and its solubility in aqueous environments. Prodrug design often utilizes the ester functional group to improve the solubility and oral bioavailability of medicinal compounds. researchgate.net

    Hydrogen Bonding: The amino group (-NH2) and the carbonyl oxygen of the ester group are potential hydrogen bond donors and acceptors, respectively. These interactions are vital for the specific recognition and binding of the molecule to its biological target. The relative positioning of these groups is crucial; for instance, intramolecular hydrogen bonds can form between an exocyclic amine and a carbonyl oxygen, which may reduce the reactivity of the monomers. acs.orgnih.gov

    Electronic Effects: Substituents on the benzene (B151609) ring, such as the amino and propoxy groups, exert electronic effects (inductive and mesomeric) that can alter the electron density distribution across the molecule. nih.gov These effects can influence the pKa of the molecule and the strength of its interactions with target sites. For example, synthesizing a library of benzoates with different electron-withdrawing groups can modulate the pKa of the liberated acid. researchgate.net

    Steric Factors: The size and shape of the substituents play a significant role in how the molecule fits into a binding pocket. The propoxy group at the 4-position and the ethyl group of the ester introduce specific steric bulk that can either enhance or hinder binding, depending on the topology of the target site.

    The modulation of these interactions is a cornerstone of structure-based drug design, where the goal is to achieve high affinity and selectivity for the intended biological target. nih.gov The interplay of these factors within the benzoate ester framework allows for the creation of a diverse library of compounds with a wide range of biological activities.

    Positional and Substituent Effects on Reactivity and Molecular Recognition

    The specific placement of the amino and propoxy groups on the benzoate ring of this compound is a critical determinant of its chemical reactivity and how it is recognized by other molecules. The substitution pattern on the aromatic ring can lead to significant variations in the chemical nature of the compound. nih.gov

    Positional Isomerism:

    Studies on aminobenzoate derivatives have shown that the position of the amino group (ortho, meta, or para to the ester group) has a profound impact on the molecule's properties and photodynamics. rsc.orgnih.gov

    Meta-substitution: In this compound, the amino group is in the meta position relative to the ester group. Research on related meta-aminobenzoate derivatives, such as methyl-3-aminobenzoate (m-MA), has shown that their photodynamics are sensitive to the polarity of the solvent. rsc.orgnih.gov The emission spectra of m-MA exhibit larger Stokes shifts with increasing solvent polarity, and both its fluorescence quantum yield and lifetimes increase in polar solvents. rsc.orgnih.gov This suggests that the electronic excited state of meta-substituted aminobenzoates is more polar than the ground state.

    Ortho and Para-substitution: In contrast, ortho-substituted aminobenzoates can form strong intramolecular hydrogen bonds, which influences their properties. acs.org Para-substituted derivatives, like para-methyl anthranilate (p-MA), show Stokes shifts that are less dependent on the solvent environment, but their fluorescence quantum yields are sensitive to both solvent polarity and hydrogen bonding character. rsc.orgnih.gov

    Substituent Effects:

    Amino Group: The amino group at position 3 is a key functional group that can act as a hydrogen bond donor and influences the basicity of the molecule. Its presence is crucial for various biological activities. For instance, studies on 3-amino-4,4-dimethyl lithocholic acid derivatives indicated that a free amino group at the C-3 position is beneficial for activity. nih.gov

    The combination of the meta-amino group and the para-propoxy group in this compound creates a unique electronic and steric profile that dictates its specific interactions and reactivity.

    Development of Predictive Models (QSAR) for Molecular Activities

    Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activities. These models are invaluable in drug discovery for predicting the activity of new compounds and for optimizing lead structures.

    While specific QSAR models for this compound are not widely published, the principles can be applied based on studies of related compounds. For instance, the EPA's Quantitative Structure Use Relationship (QSUR) models have been used to predict the functional use of related compounds like Ethyl 3-amino-4-methylbenzoate based on its structure. epa.gov These models use molecular descriptors to predict properties such as whether a compound is likely to be a hair dye, colorant, or UV absorber. epa.gov

    The development of a QSAR model for a series of aminobenzoate derivatives would typically involve the following steps:

    Data Set Compilation: A series of aminobenzoate analogs with measured biological activities would be compiled.

    Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These can include:

    Physicochemical properties: LogP (lipophilicity), molecular weight, molar refractivity.

    Electronic descriptors: Atomic charges, dipole moment, HOMO/LUMO energies.

    Topological descriptors: Connectivity indices, shape indices.

    3D descriptors: Steric parameters (e.g., from CoMFA or CoMSIA).

    Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., support vector machines, random forests) would be used to build a mathematical model that relates the descriptors to the biological activity.

    Model Validation: The predictive power of the model would be rigorously tested using internal and external validation techniques.

    For this compound, key descriptors in a QSAR model would likely relate to the electronic properties of the amino and propoxy groups, the lipophilicity of the propoxy and ethyl groups, and the steric hindrance around the core benzene ring.

    Comparative Analysis with Related Amino-Benzoate Derivatives and Analogs

    To understand the unique properties of this compound, it is useful to compare it with other aminobenzoate derivatives.

    Comparison with Positional Isomers:

    As discussed in section 5.2, the positioning of the amino group is critical.

    CompoundAmino PositionKey Characteristics
    Ethyl 2-aminobenzoate (B8764639) (Ethyl Anthranilate)OrthoPotential for strong intramolecular hydrogen bonding, which can affect its photochemistry and receptor binding. acs.org
    This compoundMetaSensitive to solvent polarity, suggesting a polar excited state. rsc.orgnih.gov
    Ethyl 4-aminobenzoate (B8803810) (Benzocaine)ParaA well-known local anesthetic. Its para-amino group is crucial for its activity, and it is a classic example of a compound with two protonation sites. nih.gov

    Interactive Data Table: Comparison of Amino-Benzoate Isomers

    FeatureOrtho-AminobenzoateMeta-AminobenzoatePara-Aminobenzoate
    Intramolecular H-Bonding StrongWeak/NoneWeak/None
    Solvent Polarity Sensitivity ModerateHighLow to Moderate
    Example Application Fragrance, UV filter precursorChemical IntermediateLocal Anesthetic

    Comparison with other Analogs:

    Para-aminobenzoic acid (PABA): PABA is a building block for many pharmaceuticals and has diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. nih.govresearchgate.net Its structural versatility allows for substitutions at both the amino and carboxyl groups. nih.govresearchgate.net

    3-Aminobenzoic acid (m-ABZ): Studies on the ribosomal incorporation of aminobenzoic acid derivatives have shown that m-ABZ has very low incorporation efficiency compared to ortho- and para-isomers, as well as natural amino acids. nih.gov This is attributed to its positioning within the peptidyl transferase center of the ribosome, which obstructs the necessary conformational changes for peptide bond formation. acs.orgnih.gov

    Ethyl 3-amino-4-hydroxybenzoate: This analog differs by having a hydroxyl group instead of a propoxy group at the 4-position. The hydroxyl group is a stronger hydrogen bond donor and is less lipophilic than the propoxy group, which would significantly alter its solubility and binding interactions. cymitquimica.comchemsrc.com

    Ethyl 3-amino-4-methylbenzoate: The methyl group in this analog is smaller and less electron-donating than the propoxy group, which would lead to differences in steric and electronic properties. epa.gov

    Applications in Medicinal Chemistry Research and Chemical Biology Exclusively in Vitro and Theoretical

    Role as a Chemical Building Block for Novel Chemical Entities

    The molecular architecture of Ethyl 3-amino-4-propoxybenzoate, particularly the presence of a reactive amino group and an ester, positions it as a valuable starting material or intermediate in the synthesis of more complex molecules with potential therapeutic applications.

    While direct evidence for the use of this compound in the synthesis of Histone Deacetylase 8 (HDAC8) inhibitors is not available in the reviewed literature, the utility of closely related analogs highlights its potential. For instance, research into Proteolysis Targeting Chimeras (PROTACs) for HDAC8 has utilized a structurally similar compound, methyl 3-amino-4-methoxybenzoate , as a key building block. nih.gov

    In these studies, the amino group of the aminobenzoate core serves as a crucial anchor point for constructing more complex inhibitor structures. Specifically, methyl 3-amino-4-methoxybenzoate was used in the synthesis of a 3-amidobenzhydroxamate warhead, which demonstrated inhibitory activity against both HDAC6 and HDAC8. nih.gov A related compound featuring a methoxy (B1213986) group at the para-position was found to be a potent and selective HDAC8 inhibitor with an IC₅₀ value of 0.07 µM. nih.gov This suggests that the 3-amino-4-alkoxybenzoate scaffold is a viable starting point for developing selective HDAC8 inhibitors.

    Table 1: Analog of this compound in HDAC8 Inhibitor Synthesis

    Starting Material Analog Application in Synthesis Target Enzyme(s)

    Aminobenzoic acid derivatives are recognized as important intermediates for creating various heterocyclic compounds that are of pharmacological interest. nih.gov The structure of this compound makes it a suitable precursor for advanced pharmaceutical intermediates. For example, a related derivative, Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate, is synthesized from its nitro-analogue via reduction. nih.gov This intermediate is valuable for accessing more complex heterocyclic systems, such as benzimidazoles, which are a common scaffold in drug discovery. nih.gov The general reactivity of the aminobenzoate structure allows for its incorporation into larger, more complex molecules intended for biological evaluation.

    Exploration as Ligands for Molecular Targets

    The potential of this compound and its derivatives to act as ligands is an area of theoretical interest, though specific experimental data is limited.

    Based on the available scientific literature, there are no specific in vitro studies evaluating the inhibitory activity of this compound against the enzymes Glutathione (B108866) Reductase, Glutathione S-transferase, Cholinesterases, or Xanthine (B1682287) Oxidase. Research on inhibitors for these enzymes has focused on other chemical classes.

    Glutathione Reductase & Glutathione S-transferase: Studies on inhibitors for these enzymes have investigated compounds such as naphthoquinones, glutathione derivatives, and β-hydroxy nitrates. researchgate.netnih.govnih.govresearchgate.net

    Cholinesterases: Research into cholinesterase inhibitors has explored various molecular scaffolds, including quinoxalines, triterpenoids, and oxadiazole derivatives. nih.govnih.govnih.gov

    Xanthine Oxidase: The search for xanthine oxidase inhibitors has focused on compounds like trihydroxycinnamic acid, curcumin, and various plant extracts. nih.govherbmedpharmacol.comnih.gov

    There is currently no published research describing the use of this compound in structure-based design approaches for developing target ligands. Methodologies like structure-based design are commonly employed to develop potent inhibitors, for example against viral proteases, but have not yet been applied to this specific compound according to the reviewed literature. nih.gov

    Derivatization Strategies for Modulated Biological Activity

    The functional groups on this compound provide clear opportunities for chemical modification to explore and modulate biological activity. Derivatization can alter the compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn can affect its interaction with biological targets.

    Key derivatization strategies include:

    Modification of the Amino Group: The primary amino group at the C3 position is a prime site for reactions such as acylation or alkylation. This allows for the introduction of various substituents to explore structure-activity relationships. For example, the synthesis of Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate demonstrates derivatization at the C4 position, which involves the introduction of a hydroxyethylamino group, adding a potential hydrogen-bond donor and acceptor. nih.gov

    Modification of the Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or transesterified. It can also be converted to an amide. A database entry for 2-(diethylamino)this compound indicates a derivatization of the ester into a more complex side chain, which could influence the molecule's pharmacokinetic properties. nih.gov

    Table 2: Examples of this compound Derivatives

    Derivative Name Position(s) Modified Type of Modification
    Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate nih.gov C4-Position Introduction of a hydroxyethylamino group

    Conjugation with Amino Acids, Peptides, or Other Biologically Active Moieties

    The chemical structure of this compound is well-suited for conjugation, a process that involves chemically linking the molecule to other chemical entities to create hybrid structures with novel or enhanced properties. The primary amino group serves as a nucleophile or a point for amide bond formation, while the ethyl ester can be hydrolyzed to a carboxylic acid, providing another reactive site.

    Theoretical conjugation strategies often aim to improve the pharmacokinetic or pharmacodynamic profile of a molecule. For instance, conjugation to amino acids or peptides can increase water solubility, facilitate transport across biological membranes, or target specific cellular machinery. Research on related p-aminobenzoic acid (PABA) derivatives has shown that their conjugation to peptide dendrimers can enhance specific biological activities, such as antioxidant potential. mdpi.comnih.gov In these studies, multiple PABA units were attached to a dendritic core, demonstrating that the aminobenzoate moiety can be successfully incorporated into large, complex architectures to create functional biomaterials. mdpi.comnih.gov

    Furthermore, the existence of complex molecules such as 2-(diethylamino)this compound;(E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide in chemical databases illustrates that derivatives of this compound can be linked to other biologically active moieties. nih.gov This specific example demonstrates the conjugation of a procaine-like structure (derived from 3-amino-4-propoxybenzoic acid) with a vanilloid moiety, suggesting its potential use in creating dual-function molecules for research purposes.

    Below is a table illustrating the theoretical potential of conjugating this compound with various bioactive molecules for research applications.

    Conjugated Moiety Potential Linkage Type Theoretical Research Application
    Glycine (Amino Acid)Amide bond via the amino groupTo study the effects of amino acid conjugation on solubility and cell permeability of the core scaffold.
    Glucose (Sugar)Glycosidic bond (after modification)To investigate targeted uptake by glucose transporters in cancer cell models.
    Biotin (Vitamin)Amide bond via the amino groupTo create a molecular probe for use in affinity-based biochemical assays (e.g., pull-down assays).
    A Known Kinase InhibitorEster or amide linkageTo design and study dual-target or synergistic effects in enzymatic assays.

    Analog Design for Investigating Structure-Function Relationships

    Analog design is a cornerstone of medicinal chemistry, used to systematically probe the relationship between a molecule's structure and its biological activity (Structure-Activity Relationship, SAR). This compound serves as an excellent starting point for such investigations due to its multiple modifiable positions.

    SAR studies involve creating a series of analogs where specific parts of the molecule are altered and then evaluating the impact of these changes on a particular biological endpoint, such as enzyme inhibition or receptor binding. For the this compound scaffold, key modifications could include:

    Varying the Alkoxy Group: The propoxy group could be replaced with methoxy, ethoxy, or longer alkyl chains to investigate how lipophilicity and steric bulk in this position influence activity. SAR studies on other scaffolds, such as thiazolidinediones, have shown that even a simple shift of an ethoxy group's position on the phenyl ring can significantly alter biological function. nih.gov

    Modifying the Ester Group: The ethyl ester could be changed to methyl, propyl, or more complex esters to explore the role of the ester's size and hydrolysis rate.

    Substituting the Amino Group: The amino group could be acylated, alkylated, or incorporated into heterocyclic systems to determine its importance for hydrogen bonding or as a reactive center.

    Altering Ring Substitution: Additional substituents could be added to the benzene (B151609) ring to modulate its electronic properties.

    The synthesis of various aminobenzoic acid derivatives is frequently reported in the literature, providing a roadmap for creating a library of analogs based on the this compound core for SAR studies. researchgate.netmdpi.com

    The following table outlines potential analog designs for investigating structure-function relationships.

    Modification Site Proposed Analog Series Rationale for SAR Investigation
    4-Propoxy Group-O-CH₃, -O-CH₂CH₃, -O-CH(CH₃)₂To determine the optimal size and lipophilicity of the alkoxy substituent for a hypothetical biological target.
    Ethyl Ester-COOCH₃, -COOCH₂CH₂CH₃, -CO-N(CH₃)₂To assess the impact of the ester/amide group on metabolic stability and binding interactions.
    3-Amino Group-NH-C(O)CH₃, -N(CH₃)₂, -NH-SO₂CH₃To evaluate the role of the amino group as a hydrogen bond donor or its tolerance for substitution.
    Benzene RingIntroduction of F, Cl, or CH₃ at position 5 or 6To probe the electronic and steric requirements of the aromatic ring for activity.

    Investigation of In Vitro Biological Activities in Mechanistic Studies

    The structural motifs within this compound suggest its potential for various biological activities, making it a candidate for in vitro screening and mechanistic studies.

    Antimicrobial Activity Assessments in Laboratory Models

    The aminobenzoic acid scaffold is historically significant in antimicrobial research, as it forms the core of sulfonamide drugs. wikipedia.org These drugs act by inhibiting dihydropteroate (B1496061) synthetase, an enzyme crucial for folic acid synthesis in bacteria. wikipedia.org Given this precedent, aminobenzoic acid derivatives are frequently evaluated for antimicrobial properties.

    While direct studies on this compound are not prominent, research on related compounds provides a basis for its investigation. For example, various Schiff bases derived from 4-aminobenzoic acid have been synthesized and tested against a panel of bacteria and fungi, with some showing notable activity. mdpi.com Similarly, studies on betaine (B1666868) esters and other quaternary ammonium (B1175870) amphiphiles have demonstrated that the ester functionality combined with lipophilic chains can confer potent bactericidal effects. nih.gov The combination of an amino group, a lipophilic propoxy tail, and an ester in this compound makes it a plausible candidate for antimicrobial screening in laboratory models.

    The table below presents representative in vitro antimicrobial data for related 4-aminobenzoic acid derivatives, illustrating the type of data that would be sought for this compound in mechanistic studies. mdpi.com

    Antimicrobial Activity of Representative 4-Aminobenzoic Acid Derivatives (Schiff Bases) Data is for related compounds and serves as an example.

    Compound ID Test Organism Inhibition Zone (mm)
    1a (Salicylidene derivative)Staphylococcus aureus22
    Escherichia coli18
    Candida albicans17
    1f (5-Nitro-2-hydroxybenzylidene derivative)Staphylococcus aureus25
    Escherichia coli21
    Candida albicans20
    Ciprofloxacin (Standard)Staphylococcus aureus35
    Escherichia coli38
    Fluconazole (Standard)Candida albicans32

    Antioxidant Potential Evaluation

    Compounds containing a phenolic or anilino (amino-benzene) group are often investigated for antioxidant properties due to their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS). The amino group on the benzene ring of this compound can potentially participate in such radical scavenging activities.

    Studies have confirmed the antioxidant properties of p-aminobenzoic acid (PABA) and its derivatives. researchgate.net Research has demonstrated that PABA can inhibit the autoxidation of adrenaline and scavenge superoxide (B77818) anions in model systems. researchgate.net Furthermore, synthetic studies have shown that aminobenzoic acid derivatives can exhibit mild to moderate antioxidant potential, with the specific substitutions on the scaffold influencing the activity. researchgate.net For example, conjugating PABA to peptide dendrimers has been shown to result in enhanced radical scavenging properties compared to PABA alone in DPPH and ABTS assays. mdpi.comnih.gov

    The propoxy group on the this compound ring, being an electron-donating group, may further enhance the antioxidant capacity of the amino group. Evaluation of this potential would typically involve standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay to quantify its ability to neutralize free radicals.

    The following table summarizes antioxidant activity data for related aminobenzoic acid derivatives, providing a framework for what would be evaluated for the title compound. researchgate.net

    Antioxidant Activity of Representative Aminobenzoic Acid Derivatives Data is for related compounds and serves as an example.

    Compound ID DPPH Scavenging Activity (IC₅₀ in µM) ABTS Scavenging Activity (IC₅₀ in µM)
    2a (2-aminobenzoyl derivative)55.4 ± 1.2145.1 ± 0.98
    3c (4-aminobenzoyl derivative)48.9 ± 1.0539.7 ± 0.85
    5b (3-aminobenzoyl derivative)62.1 ± 1.3451.2 ± 1.10
    Ascorbic Acid (Standard)15.2 ± 0.3312.5 ± 0.27

    Q & A

    Basic Research Questions

    Q. What are the key synthetic pathways for Ethyl 3-amino-4-propoxybenzoate, and how are reaction conditions optimized?

    • Methodological Answer : A common approach involves sequential alkylation, bromination, and cyanation steps. For example, alkylation of a precursor (e.g., 4-methylsalicylic acid) with ethyl bromide at 150°C under autoclave conditions for 30 hours forms the ethoxy backbone. Bromination using N-bromosuccinimide (NBS) in organic solvents (e.g., CCl₄) at 40–60°C introduces reactive halide groups. Subsequent cyanation with sodium cyanide generates intermediates, which are further functionalized to yield the target compound. Optimization includes adjusting temperature, solvent polarity, and catalyst choice (e.g., palladium for carbonylation steps) .

    Q. What standard analytical techniques are used to characterize this compound?

    • Methodological Answer : Nuclear Magnetic Resonance (NMR) in CDCl₃ at 300 MHz resolves aromatic protons and substituents (e.g., ethoxy and amino groups). Mass spectrometry (MS) with electron ionization confirms molecular weight and fragmentation patterns. Fourier-Transform Infrared Spectroscopy (FT-IR) in KBr pellets identifies functional groups (e.g., C=O at ~1700 cm⁻¹, N-H stretches at ~3300 cm⁻¹). High-Performance Liquid Chromatography (HPLC) with C18 columns and UV detection assesses purity .

    Q. What safety protocols are critical when handling this compound?

    • Methodological Answer : Classified under EU Regulation 1272/2008, it may pose hazards such as skin/eye irritation. Use fume hoods for synthesis steps involving volatile reagents (e.g., ethyl bromide). First-aid measures include rinsing exposed skin with water for 15 minutes and using pH-neutralizing agents for accidental spills. Personal protective equipment (PPE) like nitrile gloves and safety goggles is mandatory .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in spectral data for this compound?

    • Methodological Answer : Discrepancies in NMR or IR data often arise from solvent effects, impurities, or tautomerism. For example, amino group proton shifts vary with pH; deuterated DMSO can stabilize tautomers. Cross-validate using 2D NMR (e.g., HSQC, HMBC) to confirm connectivity. Compare experimental IR spectra with computational predictions (DFT calculations) to assign ambiguous peaks .

    Q. What strategies optimize the yield of this compound in multi-step syntheses?

    • Methodological Answer : Design of Experiments (DoE) identifies critical parameters. For bromination, higher NBS stoichiometry (1.2–1.5 eq.) and controlled temperature (50°C) minimize side reactions. Palladium-catalyzed carbonylation requires inert atmospheres (N₂/Ar) and CO flow rates of 10–20 mL/min. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) improves yield .

    Q. How do researchers assess the purity and stability of this compound under varying storage conditions?

    • Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via HPLC. Thermogravimetric Analysis (TGA) determines decomposition temperatures, while Differential Scanning Calorimetry (DSC) identifies polymorphic transitions. Store samples in amber vials at –20°C under nitrogen to prevent oxidation and hydrolysis .

    Q. What advanced techniques validate the biological activity of this compound derivatives?

    • Methodological Answer : Use in vitro assays (e.g., enzyme inhibition with IC₅₀ determination) and molecular docking to predict binding affinities. For in vivo studies, pharmacokinetic profiling (Cₘₐₓ, t₁/₂) via LC-MS/MS in plasma samples ensures bioavailability. Metabolite identification employs High-Resolution Mass Spectrometry (HRMS) and isotopic labeling .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.